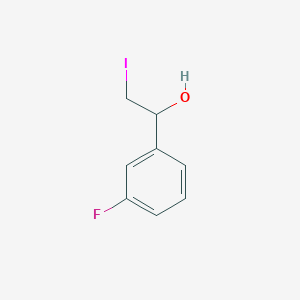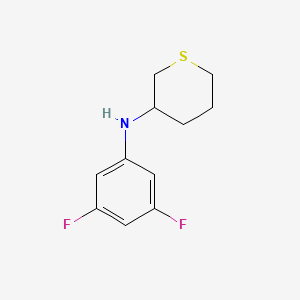
(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group, a hydroxyl group, and a fluorinated aromatic ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate fluorinated aromatic compound.
Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.
Chiral Resolution: Separation of the enantiomers to obtain the (1S)-isomer.
Industrial Production Methods
Industrial production methods for this compound often involve:
Catalytic Hydrogenation: Using catalysts to achieve high yields and selectivity.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the amino group to form secondary amines.
Substitution: Nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol: The enantiomer of the compound.
2-Amino-1-(3-fluoro-4-methylphenyl)ethanol: Lacks chirality.
2-Amino-1-(4-fluorophenyl)ethanol: Different substitution pattern on the aromatic ring.
Uniqueness
(1S)-2-Amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H12FNO |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
(1S)-2-amino-1-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
Clave InChI |
CRXVAJLVRGFELS-SECBINFHSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@@H](CN)O)F |
SMILES canónico |
CC1=C(C=C(C=C1)C(CN)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


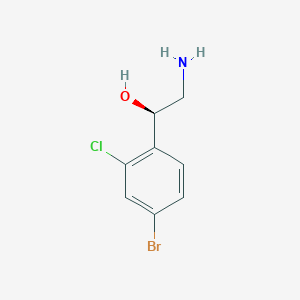

![1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)


![8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13319304.png)
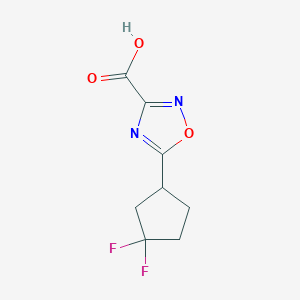
![{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319310.png)
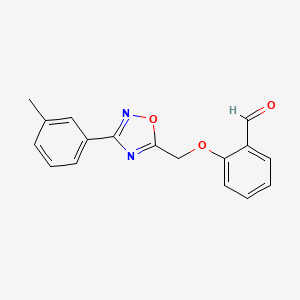

![3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13319333.png)
